
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C8H7F4N |
|---|---|
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
4-fluoro-2-methyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3 |
InChI-Schlüssel |
LGUDOZILYBHZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


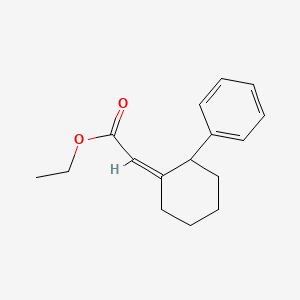
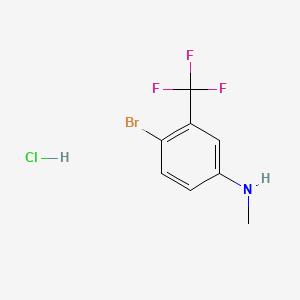
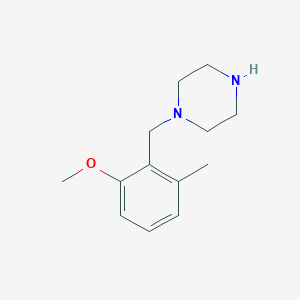

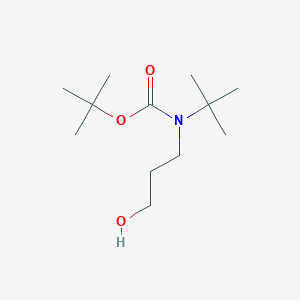
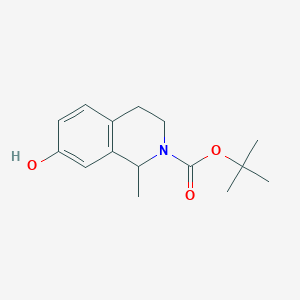
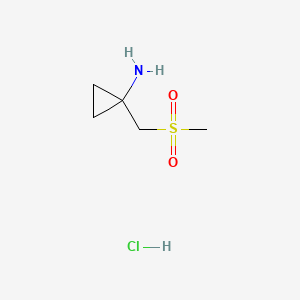

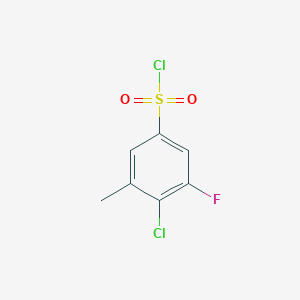
![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
